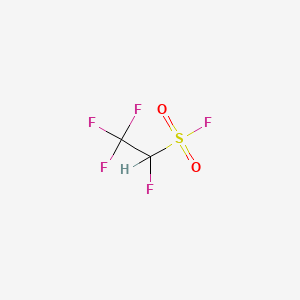

1,2,2,2-Tetrafluoroethanesulfonyl fluoride

Description

1,2,2,2-Tetrafluoroethanesulfonyl fluoride (CAS DTXSID50880177) is a fluorinated sulfonyl fluoride characterized by a sulfonyl fluoride (-SO₂F) group attached to a tetrafluoroethane backbone. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their thermal stability, chemical resistance, and surfactant properties . It is primarily used as a precursor in synthesizing fluorinated polymers and ion-exchange membranes, such as Nafion-like materials, due to its ability to hydrolyze into sulfonic acid derivatives under aqueous conditions . Its molecular formula is C₂F₄SO₂F, with a molecular weight of 214.06 g/mol .

Properties

IUPAC Name |

1,2,2,2-tetrafluoroethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O2S/c3-1(2(4,5)6)10(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAPHIQIAHGITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880177 | |

| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-74-4 | |

| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Representative Experimental Data

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield/Purity |

|---|---|---|---|---|

| Acid formation | Sodium tetrafluoroethanesulfonate + dry HCl in methanol | 15–20 | 1–3 hours | Tetrafluoroethanesulfonic acid monohydrate isolated by distillation |

| Dehydration | Tetrafluoroethanesulfonic acid monohydrate + thionyl chloride (dropwise) | 25 (addition), then reflux at 80 | 3 hours addition + 30 min reflux | Crude sulfonyl fluoride purified by vacuum distillation |

| Purification | Vacuum distillation | ~40 (cooling) | - | Purity > 98.5% |

This method is scalable and has been demonstrated on multigram quantities with reproducible yields and high purity.

Electrochemical Oxidative Fluorination of Thiols or Disulfides

A modern, environmentally benign approach to sulfonyl fluorides involves electrochemical oxidative fluorination starting from thiols or disulfides:

Starting Materials : Widely available thiols or disulfides serve as precursors.

Fluoride Source : Potassium fluoride (KF) is used as a safe, inexpensive fluoride source.

Electrochemical Setup : The reaction is conducted in a biphasic mixture (e.g., acetonitrile and aqueous HCl) using graphite and stainless steel electrodes without additional oxidants or catalysts.

Mechanism : Oxidation of disulfides forms radical cations that react with nucleophilic fluoride to yield sulfenyl fluorides, which further oxidize to sulfonyl fluorides.

Advantages : Mild conditions, broad substrate scope, and green chemistry profile.

While this method has been demonstrated for various sulfonyl fluorides, its direct application to this compound would require a suitable tetrafluoroethyl thiol or disulfide precursor, which is less common but conceptually feasible.

Related Synthetic Routes and Considerations

From Sulfonic Acids and Sulfonates : Sulfonyl fluorides can be synthesized by converting sulfonic acids or sulfonates to sulfonyl chlorides followed by halogen exchange with fluoride sources such as potassium bifluoride (KHF2). This approach is more common for aryl sulfonyl fluorides but may be adapted for aliphatic fluorinated analogs.

Use of Organomagnesium Reagents : Organomagnesium (Grignard) reagents have been employed in the synthesis of related tetrafluoroethyl compounds, such as 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, which can serve as intermediates for further functionalization toward sulfonyl fluorides.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Dehydration of tetrafluoroethanesulfonic acid | Alkali metal tetrafluoroethanesulfonate | Dry HCl, thionyl chloride | 10–30 °C (acid formation), 25–80 °C (dehydration) | High purity, scalable | Requires handling of corrosive reagents |

| Electrochemical oxidative fluorination | Thiols or disulfides | KF, graphite/stainless steel electrodes | Mild, ambient conditions | Green, catalyst-free | Requires suitable thiol precursors |

| Nucleophilic substitution/alkylation on fluorinated intermediates | Fluorinated sulfonyl fluoride precursors | Nucleophiles or alkylating agents | Controlled reaction conditions | Versatile for derivatives | Limited detailed protocols available |

| Sulfonyl chloride fluorination | Sulfonic acids/sulfonates | Cyanuric chloride, KHF2 | Moderate temperature | Applicable to aryl sulfonyl fluorides | Less common for tetrafluoroethyl derivatives |

Chemical Reactions Analysis

Types of Reactions

1,2,2,2-Tetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form tetrafluoroethanesulfonic acid.

Reduction: The compound can be reduced to form tetrafluoroethanesulfonamide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used.

Hydrolysis: Typically carried out in aqueous solutions, often with a base like sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Derivatives: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Tetrafluoroethanesulfonic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

1,2,2,2-Tetrafluoroethanesulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and sulfonyl derivatives.

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,2,2-tetrafluoroethanesulfonyl fluoride involves its high reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1,2,2,2-tetrafluoroethanesulfonyl fluoride differ in substituents on the ethane backbone or ether linkages, significantly altering their reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Key Properties of this compound and Related Compounds

Key Findings from Comparative Analysis

Reactivity and Hydrolysis :

- The target compound hydrolyzes to sulfonic acid, enabling its use in proton-conductive polymers . In contrast, iodine-substituted analogs (e.g., 5-Iodooctafluoro-3-oxapentanesulfonyl fluoride) exhibit unique reactivity in substitution reactions due to the labile iodide group .

- Vinyl ether derivatives (e.g., 1,1,2,2-Tetrafluoro-2-[(trifluorovinyl)oxy]ethanesulfonyl fluoride) are prone to radical-initiated polymerization but less stable in hydrolytic environments .

Thermal and Chemical Stability :

- Compounds with perfluoroether linkages (e.g., 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride) demonstrate exceptional stability in harsh chemical environments due to strong C-F bonds .

- Allyloxy-substituted derivatives (e.g., 88986-39-4) have moderate stability but enable cross-linking for durable coatings .

The iodinated variant may pose additional risks due to radioactive decay pathways . Polymerized forms (e.g., CAS 31175-20-9) are critical in green energy applications (e.g., fuel cells) but face scrutiny under EPA guidelines .

Biological Activity

1,2,2,2-Tetrafluoroethanesulfonyl fluoride (CAS Number: 507-99-9) is a fluorinated compound with significant applications in various fields, including organic synthesis and materials science. Its unique structure imparts distinct biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound.

This compound is characterized by its sulfonyl fluoride functional group and fluorinated ethane backbone. The presence of fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₂HF₅O₂S |

| Molecular Weight | 158.07 g/mol |

| Boiling Point | 60-61 °C |

| Density | 1.5 g/cm³ |

Biological Activity

The biological activity of this compound primarily revolves around its role as a reactive electrophile. It has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Mechanism of Action

The compound acts as an electrophilic reagent that can modify nucleophilic sites in biological macromolecules such as proteins and nucleic acids. This reactivity can lead to alterations in enzyme activity and cellular signaling pathways.

Case Studies

- Antimicrobial Activity : Research has indicated that sulfonyl fluorides exhibit antimicrobial properties. In a study evaluating various sulfonyl fluoride derivatives, this compound demonstrated significant inhibition against certain bacterial strains, suggesting potential use as an antibacterial agent .

- Enzyme Inhibition : A study focusing on enzyme kinetics revealed that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit enolase activity in glycolysis when tested in vitro . This inhibition could have implications for metabolic regulation and therapeutic interventions.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed dose-dependent responses. Higher concentrations resulted in increased apoptosis rates among treated cells . This property highlights its potential as a chemotherapeutic agent.

Toxicological Profile

While the biological activities of this compound are promising, its safety profile requires careful consideration:

- Acute Toxicity : Animal studies have shown that exposure to high concentrations can lead to respiratory distress and other systemic effects.

- Chronic Exposure : Long-term exposure may result in organ toxicity; however, comprehensive studies are necessary to fully understand these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.